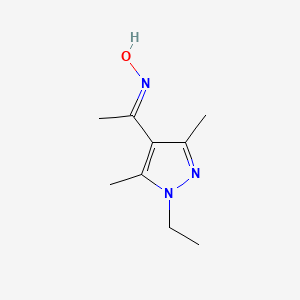
2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile, also known as 2-DCPE, is a synthetic compound that has recently been studied for its potential applications in various scientific fields. 2-DCPE is a derivative of the indane family of compounds, a group of compounds that have been studied for their potential therapeutic, anti-inflammatory, and other beneficial effects.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : A study discussed the synthesis of various heterocyclic compounds, including 3-Aryl-2-benzoxazol-2-yl-2-[4-oxo-5-(phenylmethylene)(1,3-thiazolidin-2-ylidene)ethanenitrile, from a base compound similar to the one . These compounds are expected to possess biological activity, indicating their potential in pharmaceutical research and development (Abdelhamid, Baghos, & Halim, 2008).
Michael Addition-Elimination Mechanism : The interaction of compounds like (1,3-dioxoindan-2-ylidene)malononitrile with α-amino acids is explored in a study, highlighting a Michael addition–elimination mechanism. This process is significant for creating aza-allyl anion precursors, which play a crucial role in cycloaddition reactions, showcasing the compound's application in complex chemical synthesis (Grigg & Mongkolaussavaratana, 1988).
Molecular Structure and Conformation : The structure and conformation of compounds like 2-methyl1,3-dioxoindan-2-yl and 4-chlorophenyl are detailed in a study. Understanding the molecular geometry, steric hindrance, and interaction between different groups in such compounds is crucial for pharmaceutical and material science applications (Oezbey et al., 1993).
Quantum Chemical and Molecular Dynamics Simulation : A study utilizing quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of related compounds highlights the potential application of similar compounds in material sciences, particularly for corrosion protection (Kaya et al., 2016).
Molecular Synthesis and Biological Activity : The synthesis and characterization of biologically active compounds like 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile showcase the utility of similar compounds in developing new pharmaceutical agents (Sroor, 2019).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N2O2/c18-12-6-5-9(7-13(12)19)21-14(8-20)15-16(22)10-3-1-2-4-11(10)17(15)23/h1-7,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPDWUHWOHPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC(=C(C=C3)Cl)Cl)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2409074.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2409077.png)
![Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2409078.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2409079.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2409081.png)





![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)

![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)